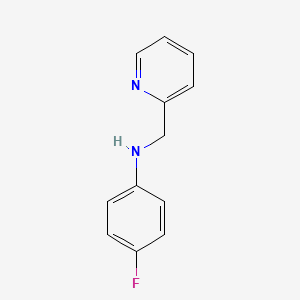

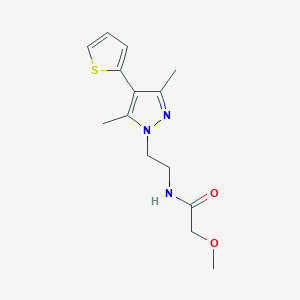

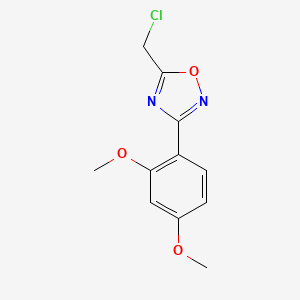

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of benzamide derivatives and has been found to exhibit a range of pharmacological activities. In

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Rh(III)-catalyzed Directed C-H Olefination

The compound's utility in chemical synthesis is demonstrated through a Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. This process is noted for its mildness, practicality, selectivity, and high yield, with the N-O bond acting as an internal oxidant. Changing the substituent of the directing/oxidizing group results in the selective formation of valuable tetrahydroisoquinolinone products, highlighting the compound's versatility in organic synthesis (Rakshit et al., 2011).

Three-Component Synthesis of Isoquinoline Derivatives

Another application in chemical synthesis is observed in a rhodium(III)-catalyzed one-pot three-component reaction that provides an alternative way to synthesize isoquinoline derivatives. This method demonstrates relay catalysis via successive O-alkylation and C-H activation processes, both promoted by the same catalyst, offering a new pathway for the synthesis of complex organic compounds (Zhou, Jiang, & Wang, 2019).

Pharmacological Applications

Potential Anticonvulsant Activity

The compound's framework is part of a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides identified for their high affinity and good anticonvulsant activity in animal models. This discovery, from high-throughput screening, underscores the potential of such compounds in developing new anticonvulsant drugs (Chan et al., 1998).

Binding Studies for Apamin-sensitive Ca2+-activated K+ Channels

Methoxylated tetrahydroisoquinolinium derivatives, related to the compound , have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. This research suggests potential applications in studying ion channel modulation and could guide the development of new therapeutics targeting Ca2+-activated K+ channels (Graulich et al., 2006).

Propriétés

IUPAC Name |

3-methoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-14(2)21(25)23-10-9-15-7-8-18(11-17(15)13-23)22-20(24)16-5-4-6-19(12-16)26-3/h4-8,11-12,14H,9-10,13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUQXJWSUVCFJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2738450.png)

![Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride](/img/structure/B2738452.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2738454.png)

![N-((4aR,6S,7R,8R,8aS)-6-(4-chlorophenoxy)-8-hydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2738458.png)

![N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2738470.png)